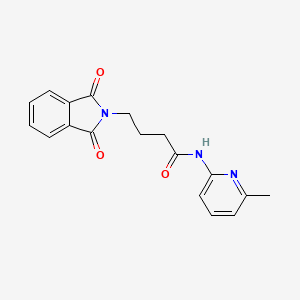
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as ENB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ENB belongs to the class of benzamides, which are compounds that have been found to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mécanisme D'action
The mechanism of action of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which are involved in the regulation of gene expression and cell signaling.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant activity and to protect against oxidative stress. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide for lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, this compound has been found to have a high degree of selectivity for cancer cells, meaning that it is less likely to harm healthy cells. However, this compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in the body.
Orientations Futures
There are several areas of future research for 2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans for the treatment of cancer and other diseases.
Méthodes De Synthèse
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzoic acid with ethyl chloroformate to form 2-methyl-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-ethoxyaniline in the presence of a base to form this compound. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, this compound has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation and pain.
Propriétés
IUPAC Name |
2-ethoxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-15-7-5-4-6-13(15)16(19)17-14-10-12(18(20)21)9-8-11(14)2/h4-10H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIATUZHDYZWTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

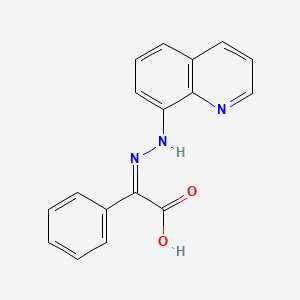
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
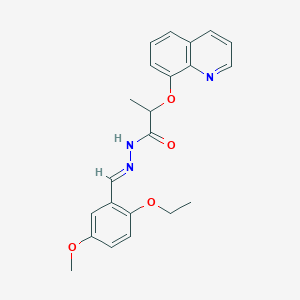
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
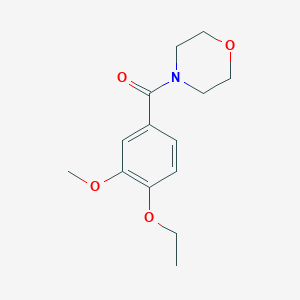
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)
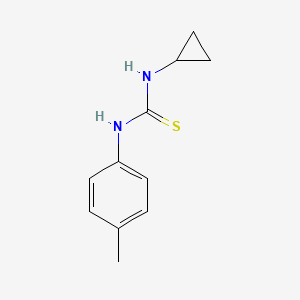
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)


![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
